methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of azabicyclo compounds, which are known for their rigidity and stability. The presence of the phenyl group adds to its chemical diversity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition, and the process can be further optimized by varying the solvents and temperatures used .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors that allow for better control over reaction conditions. The use of photochemical reactors can enhance the efficiency of the [2 + 2] cycloaddition, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products are usually ethers or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound within its target site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Methyl 3-phenyl-2-azabicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific bicyclic structure, which imparts rigidity and stability. This makes it particularly useful in applications where a stable and rigid framework is required. The presence of the phenyl group also adds to its chemical versatility, allowing for a wide range of chemical modifications .
Properties
CAS No. |
2758004-29-2 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.